2-(Morpholin-4-yl)aniline dihydrochloride molecular weight
2-(Morpholin-4-yl)aniline dihydrochloride molecular weight
An In-Depth Technical Guide to 2-(Morpholin-4-yl)aniline Dihydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Morpholin-4-yl)aniline dihydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.
Introduction and Chemical Identity
2-(Morpholin-4-yl)aniline, also known as 2-morpholinoaniline, is an organic compound featuring an aniline ring substituted with a morpholine moiety at the ortho position[1][2]. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms—the primary amine of the aniline and the tertiary amine of the morpholine ring—by two equivalents of hydrochloric acid. This salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
The core structure of 2-(morpholin-4-yl)aniline serves as a valuable scaffold in medicinal chemistry. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, while the aniline group provides a reactive handle for further chemical modifications[3][4]. Derivatives of this compound have been explored for their potential as central nervous system (CNS) active agents and in the development of novel therapeutics[5].
Physicochemical Properties
The physicochemical properties of 2-(Morpholin-4-yl)aniline dihydrochloride are crucial for its handling, storage, and application in chemical synthesis and biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C10H16Cl2N2O | [6] |
| Molecular Weight | 251.15 g/mol | [6] |
| Appearance | Pale cream to brown or pale purple to gray crystalline powder or lumps | [7] |
| Melting Point (free base) | 95-101 °C | [8] |
| Solubility | Soluble in polar solvents | [2] |
Chemical Structure:
The chemical structure of 2-(Morpholin-4-yl)aniline dihydrochloride is depicted below. The positive charges on the nitrogen atoms indicate the sites of protonation.
Caption: Structure of 2-(Morpholin-4-yl)aniline Dihydrochloride
Synthesis and Mechanistic Insights
The synthesis of 2-(morpholin-4-yl)aniline derivatives typically involves the nucleophilic substitution of a leaving group on a benzene ring by morpholine. A common synthetic route starts with 2-chloronitrobenzene, which undergoes nucleophilic aromatic substitution with morpholine. The resulting nitro compound is then reduced to the corresponding aniline. The dihydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 2-(Morpholin-4-yl)aniline Dihydrochloride.
Detailed Experimental Protocol (Illustrative):
Step 1: Synthesis of 2-(Morpholin-4-yl)nitrobenzene
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronitrobenzene (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as ethanol.
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Add a base, for example, potassium carbonate (1.5 equivalents), to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
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Purify the product by column chromatography on silica gel.
Step 2: Reduction to 2-(Morpholin-4-yl)aniline
-
Dissolve the purified 2-(morpholin-4-yl)nitrobenzene (1 equivalent) in a suitable solvent like methanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-(morpholin-4-yl)aniline.
Step 3: Formation of the Dihydrochloride Salt
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Dissolve the 2-(morpholin-4-yl)aniline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (2 equivalents) with stirring.
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The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Research and Drug Development
The 2-(morpholin-4-yl)aniline scaffold is a key building block in the synthesis of a variety of biologically active molecules.
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Anticancer Agents: Numerous quinoline derivatives incorporating the 2-morpholino-4-anilino moiety have been synthesized and evaluated for their anticancer properties[3][4]. These compounds have shown potent activity against various cancer cell lines, such as HepG2, by inducing cell cycle arrest[3][4]. The morpholine group is often introduced to enhance the solubility and pharmacokinetic profile of the potential drug candidates.
-
CNS Active Agents: Derivatives of 4-morpholinoaniline have been investigated for their activity within the central nervous system[5]. The morpholine heterocycle is a common feature in many CNS drugs due to its ability to cross the blood-brain barrier.
-
Kinase Inhibitors: The aniline portion of the molecule provides a convenient point for the attachment of various pharmacophores that can interact with the active sites of kinases, a class of enzymes often targeted in cancer therapy[3].
Safety, Handling, and Storage
Proper handling and storage of 2-(Morpholin-4-yl)aniline dihydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[9].
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[9][10].
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[9].
-
Do not eat, drink, or smoke when using this product[10].
-
Wash hands thoroughly after handling[9].
-
-
Storage:
Conclusion
2-(Morpholin-4-yl)aniline dihydrochloride is a chemical compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors.
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